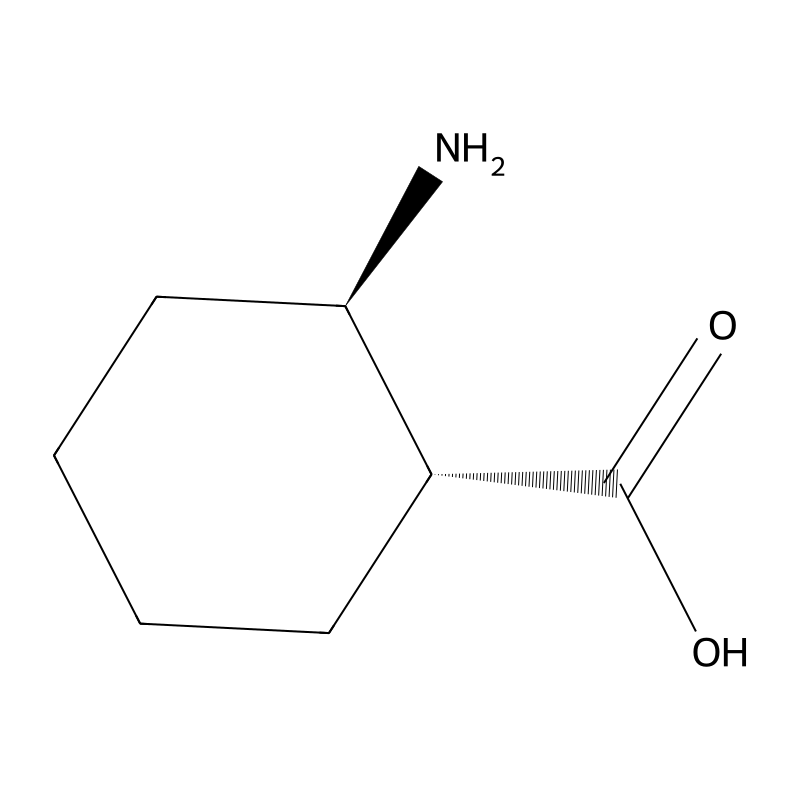

(1R,2R)-2-Aminocyclohexanecarboxylic Acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Organic Synthesis

(1R,2R)-2-Aminocyclohexanecarboxylic Acid serves as a valuable chiral building block for the synthesis of complex molecules due to its readily modifiable functional groups: a carboxylic acid group and an amine group. These functional groups allow for various chemical transformations, enabling the construction of diverse scaffolds relevant to drug discovery and material science [].

One prominent example involves its use in the synthesis of peptidomimetics, which are molecules that mimic the structure and function of natural peptides. By incorporating (1R,2R)-2-Aminocyclohexanecarboxylic Acid into the peptidomimetic backbone, researchers can create molecules with improved stability and bioavailability compared to natural peptides [].

Medicinal Chemistry

The unique properties of (1R,2R)-2-Aminocyclohexanecarboxylic Acid make it a promising candidate for developing new pharmaceutical agents. Its chiral nature allows researchers to target specific biological processes by interacting with receptors or enzymes in a stereospecific manner [].

(1R,2R)-2-Aminocyclohexanecarboxylic Acid is a chiral compound characterized by a cyclohexane ring with an amino group and a carboxylic acid functional group. Its molecular formula is C₇H₁₃NO₂, and it has a molecular weight of approximately 143.19 g/mol. This compound is notable for its stereochemistry, which plays a crucial role in its chemical behavior and biological activity. The rigid structure of the cyclohexane ring contributes to its unique properties, making it a valuable building block in organic synthesis and medicinal chemistry .

- Oxidation: The amino group can be oxidized to form imines or nitriles.

- Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.

- Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of amides or other derivatives .

These reactions highlight the compound's versatility in synthetic organic chemistry.

The biological activity of (1R,2R)-2-Aminocyclohexanecarboxylic Acid is significant due to its ability to influence peptide conformation. When incorporated into peptides, it restricts the conformational freedom of the peptide backbone, promoting specific secondary structures such as the 14-helix. This structural rigidity is beneficial in designing foldamers—synthetic peptides that mimic natural proteins—and enhances their potential therapeutic applications . Additionally, this compound has been explored for its role in asymmetric catalysis and as a chiral building block in drug synthesis.

Several methods have been developed for synthesizing (1R,2R)-2-Aminocyclohexanecarboxylic Acid:

- Catalytic Reaction: A common synthesis route involves the use of titanium tetrachloride and Hunig's base (DIPEA) to produce both Evans syn- and non-Evans anti-adducts with a diastereomeric ratio of 3:1, achieving an 85% combined yield.

- Stereoselective Synthesis: Another approach employs nitro oxanorbornene adducts from Diels-Alder reactions as templates for synthesizing various hydroxylated derivatives.

- Diastereoselective Cyclization: This method utilizes (3S)-2-(N-benzylideneamino)-3-(chloromethyl)valeronitrile to achieve total asymmetric synthesis leading to (1R,2R)-coronamic acid, which can be transformed into (1R,2R)-2-Aminocyclohexanecarboxylic Acid through known chemical transformations.

These methods illustrate the compound's accessibility for research and industrial applications.

(1R,2R)-2-Aminocyclohexanecarboxylic Acid finds applications across several fields:

- Chiral Ligands: It is utilized in asymmetric catalysis as a chiral ligand for metal complexes, enhancing enantioselectivity in various reactions.

- Foldamer Design: Its conformational rigidity makes it an ideal candidate for designing artificial peptides that mimic natural protein structures.

- Chiral Resolution: The ability to form diastereomeric salts with chiral molecules aids in separating racemic mixtures, allowing for the isolation of enantiomerically pure compounds.

Research indicates that (1R,2R)-2-Aminocyclohexanecarboxylic Acid interacts effectively with various biological targets due to its structural properties. Its incorporation into peptides influences their secondary structures and stability. Furthermore, studies on its interactions with metal complexes have shown enhanced enantioselectivity in catalysis when used as a ligand . These interactions are crucial for developing new therapeutic agents and understanding biochemical pathways.

Several compounds share similarities with (1R,2R)-2-Aminocyclohexanecarboxylic Acid due to their structural features or biological activities. Here are some notable comparisons:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| (1S,2S)-2-Aminocyclohexanecarboxylic Acid | Chiral amino acid derivative | Different stereochemistry leading to varied biological activity |

| 1-Aminocyclopropanecarboxylic Acid | Smaller cyclic amino acid | Smaller ring structure affects reactivity and applications |

| β-Alanine | Non-cyclic β-amino acid | Simpler structure with different reactivity profile |

The uniqueness of (1R,2R)-2-Aminocyclohexanecarboxylic Acid lies in its specific stereochemistry and conformational rigidity, which impart distinct physical and chemical properties compared to these similar compounds.

Molecular Formula and Mass Characterization

(1R,2R)-2-Aminocyclohexanecarboxylic acid possesses the molecular formula C₇H₁₃NO₂, representing a seven-carbon amino acid derivative with both amino and carboxylic acid functional groups [1] [8] [9]. The compound exhibits a precise molecular weight of 143.18 g/mol, as confirmed through multiple analytical determinations [1] [8] [10]. This molecular mass reflects the presence of thirteen hydrogen atoms, one nitrogen atom, and two oxygen atoms within the cyclohexane-containing structure [8] [9].

The compound is registered under Chemical Abstracts Service number 26685-83-6, which specifically identifies the (1R,2R) stereoisomeric configuration [8] [10]. The molecular structure incorporates a six-membered cyclohexane ring with trans-diaxial positioning of the amino and carboxylic acid substituents [8] [9]. Mass spectrometric analysis confirms the monoisotopic mass as 143.094629 atomic mass units, providing precise identification capabilities for analytical applications [20].

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₁₃NO₂ | [1] [8] [9] |

| Molecular Weight | 143.18 g/mol | [1] [8] [10] |

| Monoisotopic Mass | 143.094629 u | [20] |

| CAS Registry Number | 26685-83-6 | [8] [10] |

Structural Parameters and Bond Characteristics

The structural architecture of (1R,2R)-2-aminocyclohexanecarboxylic acid features a chair conformation cyclohexane ring with trans-diaxial substitution pattern [6] [12]. The compound adopts a rigid cyclohexane backbone that constrains the relative positioning of the amino and carboxylic acid functional groups [12] [33]. This cyclically constrained structure significantly influences the conformational preferences and stability of peptide sequences incorporating this amino acid residue [33] [34].

The stereochemical configuration places both the amino group at carbon-2 and the carboxylic acid group at carbon-1 in axial positions relative to the cyclohexane ring [9] [14]. This trans-diaxial arrangement creates a specific three-dimensional geometry that affects hydrogen bonding patterns and molecular interactions [31] [33]. The cyclohexane ring adopts a stable chair conformation, minimizing steric interactions between substituents and hydrogen atoms [12] [34].

Research demonstrates that oligomers containing this amino acid residue display unique helical conformations characterized by 14-membered ring hydrogen bonds [31] [33]. The structural rigidity imposed by the cyclohexane ring promotes the formation of stable secondary structures in peptide applications [33] [34]. Crystallographic studies reveal that the compound maintains consistent bond angles and distances typical of saturated cycloalkane systems [31].

Physical State and Appearance

(1R,2R)-2-Aminocyclohexanecarboxylic acid exists as a solid crystalline material under standard temperature and pressure conditions [8] [17]. The compound typically appears as white to light yellow powder or crystalline particles, indicating high purity levels when properly synthesized and stored [8] [27]. The physical state remains stable at room temperature, with storage recommendations specifying cool, dry environments for optimal preservation [8] [28].

The crystalline nature of the compound facilitates purification processes and enables precise analytical characterization [8] [17]. Thermal analysis indicates that the material maintains structural integrity across a broad temperature range before decomposition occurs [35] [36]. The solid-state properties make the compound suitable for incorporation into various synthetic applications without requiring specialized handling conditions [8] [28].

| Physical Property | Description | Source |

|---|---|---|

| Physical State | Solid | [8] [17] |

| Appearance | White to light yellow powder/crystal | [8] [27] |

| Storage Conditions | Cool, dry place, <15°C | [8] [28] |

| Stability | Stable at room temperature | [35] |

Solubility Properties and Behavior

The solubility characteristics of (1R,2R)-2-aminocyclohexanecarboxylic acid reflect the dual nature of its functional groups, combining polar amino and carboxylic acid moieties with a nonpolar cyclohexane ring [8] [21]. The compound demonstrates good solubility in water due to hydrogen bonding interactions between the polar functional groups and water molecules [8] [21] [26]. This aqueous solubility enables biological applications and facilitates purification procedures using polar solvents [21] [24].

In organic solvent systems, the compound exhibits selective solubility patterns depending on solvent polarity [21] [24]. Polar protic solvents such as methanol provide adequate dissolution, while nonpolar organic solvents show limited solubility due to the predominantly polar character of the functional groups [21] [24]. The solubility behavior influences synthetic strategies and purification methodologies employed in preparative applications [24].

Temperature-dependent solubility studies indicate enhanced dissolution at elevated temperatures, consistent with typical amino acid behavior in aqueous systems [21]. The pH-dependent ionization of both amino and carboxylic acid groups affects solubility characteristics across different pH ranges [25] [26]. These properties enable selective precipitation and crystallization techniques for compound isolation and purification [24].

Stability Under Various Environmental Conditions

(1R,2R)-2-Aminocyclohexanecarboxylic acid demonstrates remarkable stability under diverse environmental conditions, maintaining structural integrity across wide pH and temperature ranges [33] [35]. The cyclically constrained structure confers enhanced stability compared to linear amino acid derivatives, reducing susceptibility to degradation processes [33] [34]. Research indicates that peptides containing this amino acid residue show exceptional resistance to environmental stress factors [33].

Thermal stability analysis reveals that the compound maintains structural integrity at elevated temperatures without significant decomposition [35] [36]. The rigid cyclohexane framework provides thermal resistance, with decomposition temperatures exceeding typical amino acid degradation points [35] [36]. Storage under recommended conditions preserves compound integrity for extended periods without observable degradation [8] [35].

pH stability studies demonstrate that the compound tolerates both acidic and basic conditions without structural modification [33]. The cyclohexane ring system remains intact across pH ranges from 1.8 to 9.6, indicating robust chemical stability [33]. Ionic strength variations show minimal impact on structural stability, though they may influence intermolecular interactions in solution [33].

| Environmental Factor | Stability Range | Notes | Source |

|---|---|---|---|

| pH Range | 1.8 - 9.6 | No structural changes observed | [33] |

| Temperature | Room temperature stable | Decomposition >255°C | [35] [36] |

| Ionic Strength | 0 - 1.6 M NaCl | Minimal structural impact | [33] |

| Storage Conditions | Cool, dry, <15°C | Long-term stability | [8] [35] |

Specific Rotation and Chiroptical Properties

The (1R,2R)-2-aminocyclohexanecarboxylic acid exhibits distinctive optical rotation properties characteristic of its specific stereochemical configuration [8] [27] [28]. Specific rotation measurements consistently demonstrate a negative rotation value of -74.0 to -79.0 degrees when measured at 20°C using the sodium D-line with a concentration of 1 g/100 mL in water [8] [27] [28]. This optical rotation confirms the R,R absolute configuration and provides a reliable method for stereochemical verification [27] [28].

The chiroptical properties extend beyond simple optical rotation to include circular dichroism characteristics when incorporated into peptide structures [31] [33]. Studies of oligomeric sequences containing this amino acid residue reveal distinctive circular dichroism spectra with characteristic minima near 215 nanometers, indicating formation of stable helical secondary structures [31] [33]. These spectroscopic signatures provide valuable tools for conformational analysis and structural determination [31] [33].

Temperature-dependent optical rotation measurements show minimal variation across typical laboratory temperature ranges, indicating stable chiral center configurations [27] [28]. The optical purity of commercial samples consistently exceeds 98%, as determined through gas chromatographic analysis and optical rotation measurements [8] [27]. These high enantiomeric excess values ensure reliable stereochemical outcomes in synthetic applications [27] [28].

| Chiroptical Parameter | Value | Conditions | Source |

|---|---|---|---|

| Specific Rotation [α]₂₀ᴰ | -74.0 to -79.0° | C=1, H₂O | [8] [27] [28] |

| Optical Purity | >98% | GC analysis | [8] [27] |

| CD Minimum | ~215 nm | In helical peptides | [31] [33] |

| Enantiomeric Excess | >98% | Commercial samples | [8] [27] |

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant